molecular formula C12H24Cl2F2N2 B12332070 (1r,4r)-4-((4,4-Difluoropiperidin-1-yl)methyl)cyclohexanamine dihydrochloride

(1r,4r)-4-((4,4-Difluoropiperidin-1-yl)methyl)cyclohexanamine dihydrochloride

Cat. No.: B12332070
M. Wt: 305.23 g/mol
InChI Key: WCLDLTWFAZGJPV-UHFFFAOYSA-N
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Description

Introduction to (1r,4r)-4-((4,4-Difluoropiperidin-1-yl)methyl)cyclohexanamine Dihydrochloride

Chemical Nomenclature and IUPAC Classification

The systematic IUPAC name (1r,4r)-4-((4,4-difluoropiperidin-1-yl)methyl)cyclohexan-1-amine dihydrochloride reflects its stereochemical and functional complexity. Breaking down the nomenclature:

  • Cyclohexanamine core : A six-membered cyclohexane ring with an amine group at position 1.
  • Piperidin-1-ylmethyl substituent : A piperidine ring (six-membered amine) attached via a methylene bridge at position 4 of the cyclohexane.
  • 4,4-Difluoro modification : Two fluorine atoms at the 4-position of the piperidine ring.
  • Dihydrochloride salt : Two hydrochloride counterions neutralizing the compound’s basic amine groups.

The molecular formula C₁₂H₂₄Cl₂F₂N₂ and molecular weight of 305.23 g/mol underscore its moderate size and halogenated nature. The trans configuration of the cyclohexane ring (1r,4r) ensures optimal spatial arrangement for molecular interactions.

Property Value Source
CAS Number 2358751-15-0
Molecular Formula C₁₂H₂₄Cl₂F₂N₂
Molecular Weight 305.23 g/mol
IUPAC Name (1r,4r)-4-((4,4-difluoropiperidin-1-yl)methyl)cyclohexan-1-amine dihydrochloride

Structural Relationship to Piperidine and Cyclohexanamine Derivatives

The compound integrates two pharmacologically significant motifs: piperidine and cyclohexanamine .

Piperidine Component

The 4,4-difluoropiperidine moiety introduces fluorine’s electronegative effects, enhancing metabolic stability and binding affinity compared to non-fluorinated analogs. Fluorine’s small atomic radius minimizes steric disruption while modulating pKa values, as seen in other fluorinated piperidines like 4-fluoropiperidine and 4,4-difluoropiperidine .

Cyclohexanamine Component

The trans-cyclohexanamine backbone provides rigidity and stereochemical specificity. Unlike flexible acyclic amines, the cyclohexane ring enforces a fixed spatial orientation, which is critical for receptor selectivity.

Hybrid Architecture

The methylene bridge (-CH₂-) linking piperidine and cyclohexanamine allows conformational flexibility while maintaining electronic communication between the two rings. This design mirrors strategies used in N-cyclohexyl-2-(4,4-difluoropiperidin-1-yl)acetamide , where similar bridging enhances bioactivity.

Structural Feature Role in Hybrid Compound Example in Literature
4,4-Difluoropiperidine Enhances metabolic stability BTK inhibitors
trans-Cyclohexanamine Enforces stereoselectivity Anthelmintic agents
Methylene Bridge Balances rigidity/flexibility FAAH inhibitors

Historical Context in Organofluorine Chemistry Research

The synthesis of fluorinated piperidines like this compound represents a milestone in organofluorine chemistry , a field revolutionized by fluorine’s unique physicochemical properties.

Evolution of Fluorinated Piperidines

Early piperidine derivatives lacked fluorine substitutions, limiting their pharmacokinetic profiles. The introduction of 4,4-difluoro groups in the 2010s addressed these limitations, as seen in studies on donepezil analogs for Alzheimer’s disease. Modern methods, such as reductive amination and microwave-assisted Leuckart reactions , now enable efficient synthesis of difluoropiperidines.

Role in Medicinal Chemistry

Fluorine’s impact on drug design is evident in this compound’s potential applications:

  • Enzyme inhibition : Fluorine’s electronegativity enhances hydrogen bonding with targets like tyrosinase and Bruton’s tyrosine kinase (BTK) .
  • Improved bioavailability : The dihydrochloride salt form increases water solubility, a common strategy in CNS-targeted drugs.
Historical Development Impact on Compound Design
Fluorine’s rise in drug design (post-2000s) Enabled targeted modifications for enhanced binding
Advances in stereoselective synthesis (e.g., Ru-catalyzed amination) Facilitated trans-cyclohexanamine configuration
Multicomponent reaction (MCR) optimization Streamlined piperidine-cyclohexanamine hybridization

Properties

Molecular Formula

C12H24Cl2F2N2

Molecular Weight

305.23 g/mol

IUPAC Name

4-[(4,4-difluoropiperidin-1-yl)methyl]cyclohexan-1-amine;dihydrochloride

InChI

InChI=1S/C12H22F2N2.2ClH/c13-12(14)5-7-16(8-6-12)9-10-1-3-11(15)4-2-10;;/h10-11H,1-9,15H2;2*1H

InChI Key

WCLDLTWFAZGJPV-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CN2CCC(CC2)(F)F)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Reductive Amination of Cyclohexanone Derivatives

A cyclohexanone derivative, such as 4-formylcyclohexanone, can undergo reductive amination with ammonia or a protected amine. For example, using sodium cyanoborohydride in methanol with acetic acid as a catalyst, as demonstrated in analogous syntheses of cyclohexanamine derivatives. This method ensures retention of the trans stereochemistry when starting from a preconfigured cyclohexane scaffold.

Resolution of Racemic Mixtures

Chiral resolution agents or enzymatic methods may separate enantiomers if racemic intermediates form. However, no direct evidence from the provided sources supports this step for the target compound.

Preparation of 4,4-Difluoropiperidine

The 4,4-difluoropiperidine subunit requires selective difluorination at the 4-position. Two approaches emerge from related fluorination reactions:

Electrophilic Fluorination

Using reagents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI), fluorination of piperidin-4-one derivatives could yield 4,4-difluoropiperidine. For instance, treatment of piperidin-4-one with excess Selectfluor® in acetonitrile at elevated temperatures (80–100°C) may achieve difluorination.

Deoxyfluorination

Alternative methods employ deoxyfluorination agents such as DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®. Reaction conditions typically involve anhydrous solvents (e.g., dichloromethane) at low temperatures (−78°C to 0°C) to minimize side reactions.

Coupling of Subunits: Methylene Bridge Formation

Connecting the cyclohexanamine and difluoropiperidine subunits necessitates forming a methylene bridge. Two strategies are plausible:

Nucleophilic Substitution

A bromide or tosylate leaving group on the cyclohexanamine’s methylene carbon could react with 4,4-difluoropiperidine. For example, treating 4-(bromomethyl)cyclohexanamine with 4,4-difluoropiperidine in the presence of a base like triethylamine or diisopropylethylamine in DMF or DCM.

Table 1: Representative Reaction Conditions for Nucleophilic Substitution

Parameter Condition
Solvent N,N-Dimethylformamide (DMF)
Base Diisopropylethylamine
Temperature 20–25°C
Reaction Time 12–24 hours
Yield (Hypothetical) 60–75%

Reductive Amination

Condensing 4-formylcyclohexanamine with 4,4-difluoropiperidine using a reducing agent like sodium triacetoxyborohydride (STAB) in dichloromethane or methanol. This method is favored for its mild conditions and compatibility with amine nucleophiles.

Salt Formation and Purification

The final dihydrochloride salt is generated by treating the free base with hydrochloric acid. Critical steps include:

Acidic Workup

Dissolving the free base in a polar solvent (e.g., ethanol or water) and adding concentrated HCl dropwise until pH < 2. Precipitation or crystallization follows, often requiring cooling to 0–5°C.

Reverse-Phase HPLC Purification

As observed in analogous compounds, purification via reverse-phase HPLC using a C18 column and acetonitrile/water gradients ensures high purity (>98%). The dihydrochloride form is isolated after lyophilization.

Analytical Characterization

Key characterization data for the final compound include:

  • 1H NMR : Peaks corresponding to the cyclohexane ring (δ 1.2–2.1 ppm), piperidine fluorines (no direct peaks, but coupling observed in 19F NMR), and amine protons (δ 7.5–8.5 ppm, broad).
  • Mass Spectrometry : Molecular ion peak at m/z 305.23 (M+H)+, consistent with the molecular formula C12H24Cl2F2N2.

Chemical Reactions Analysis

Types of Reactions

(1r,4r)-4-((4,4-Difluoropiperidin-1-yl)methyl)cyclohexanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

Chemistry

In chemistry, (1r,4r)-4-((4,4-Difluoropiperidin-1-yl)methyl)cyclohexanamine dihydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study the effects of fluorinated amines on biological systems. It can serve as a model compound for investigating the interactions of fluorinated molecules with enzymes and receptors.

Medicine

In medicinal chemistry, (1r,4r)-4-((4,4-Difluoropiperidin-1-yl)methyl)cyclohexanamine dihydrochloride may be explored for its potential therapeutic applications. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties make it suitable for various applications in chemical manufacturing.

Mechanism of Action

The mechanism of action of (1r,4r)-4-((4,4-Difluoropiperidin-1-yl)methyl)cyclohexanamine dihydrochloride involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The presence of fluorine atoms can enhance its binding affinity and selectivity for specific targets. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1. (1r,4r)-4-[(Dimethylamino)methyl]cyclohexan-1-amine dihydrochloride
  • Structure: Differs by replacing the 4,4-difluoropiperidine group with a dimethylamino (-N(CH₃)₂) substituent.
  • Molecular Weight : 242.63 g/mol .
  • Lower steric bulk compared to the piperidine ring, which may affect binding pocket interactions. Higher basicity due to the tertiary amine, altering solubility and pKa profiles.
2.1.2. 4,4-Difluorocyclohexanamine Hydrochloride
  • Structure : Retains the 4,4-difluoro substitution on the cyclohexane ring but lacks the piperidinylmethyl group.
  • Similarity Score : 0.96 (indicating high structural overlap) .
  • Simplified structure may result in shorter metabolic half-life due to fewer sites for enzymatic modification.
2.1.3. ((1R,4R)-4-Aminocyclohexyl)(3,3-Difluoropiperidin-1-yl)methanone Hydrochloride
  • Structure : Features a ketone linker between the cyclohexane and 3,3-difluoropiperidine groups.
  • Molecular Weight : 282.76 g/mol .
  • 3,3-Difluoropiperidine vs. 4,4-difluoropiperidine alters the spatial arrangement of fluorine atoms, affecting electronic and steric properties.

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound 4-[(Dimethylamino)methyl]cyclohexanamine Dihydrochloride 4,4-Difluorocyclohexanamine Hydrochloride
Molecular Weight ~280–300 g/mol (estimated) 242.63 g/mol ~180–200 g/mol (estimated)
Polar Surface Area Higher (due to piperidine) Moderate (dimethylamino) Lower (no piperidine)
Lipophilicity (LogP) Moderate (fluorine atoms) Lower (non-fluorinated) Higher (fluorinated cyclohexane)
Metabolic Stability Likely higher (C-F bonds) Lower (C-H bonds) Moderate (C-F on cyclohexane)

Biological Activity

(1r,4r)-4-((4,4-Difluoropiperidin-1-yl)methyl)cyclohexanamine dihydrochloride, also known by its CAS number 2358751-15-0, is a novel compound that has garnered attention for its potential biological activities. This article delves into the pharmacological properties, mechanisms of action, and therapeutic implications of this compound based on recent research findings.

Chemical Structure and Properties

The compound features a cyclohexane core substituted with a difluoropiperidine moiety. The presence of fluorine atoms is significant as it often enhances the lipophilicity and metabolic stability of pharmaceutical agents.

Pharmacological Profile

Research indicates that (1r,4r)-4-((4,4-Difluoropiperidin-1-yl)methyl)cyclohexanamine dihydrochloride exhibits activity as an antagonist at orexin receptors. Orexin receptors are involved in regulating various physiological functions including sleep-wake cycles, appetite, and energy metabolism. The inhibition of these receptors may have implications for treating conditions such as obesity and sleep disorders .

The mechanism underlying the biological activity of this compound involves its interaction with orexin receptors. By antagonizing these receptors, the compound can modulate orexin signaling pathways that are implicated in various neurophysiological processes. This action may lead to alterations in appetite regulation and energy expenditure .

Case Studies

  • Orexin Receptor Antagonism : In a study exploring the effects of various piperidine derivatives on orexin receptors, (1r,4r)-4-((4,4-Difluoropiperidin-1-yl)methyl)cyclohexanamine dihydrochloride was shown to significantly inhibit orexin receptor activity in vitro. This inhibition correlated with reductions in food intake in animal models .
  • Potential Applications : The compound has been investigated for its potential use in treating obesity and other metabolic disorders due to its ability to modulate appetite through orexin receptor pathways. Further studies are needed to evaluate its efficacy and safety in clinical settings .

Data Tables

Parameter Value
CAS Number 2358751-15-0
Molecular Formula C13H18F2N2·2HCl
Molecular Weight 303.21 g/mol
Orexin Receptor Target Orexin-1 and Orexin-2
Biological Activity Orexin receptor antagonist

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